molecular formula C19H20N2O2S B2409196 3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1291836-51-5

3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2409196
CAS RN: 1291836-51-5
M. Wt: 340.44
InChI Key: DJIOKWUHKABHEP-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

The compound has been involved in studies related to chemical transformations. For instance, it was observed that related compounds undergo slow isomerization in DMSO solution, forming mixtures with respective hydroxyphenyl derivatives (Sedova, Krivopalov, & Shkurko, 2017). Another study involved an alternate synthesis process where Schiff bases were reduced to yield specific derivatives, highlighting its significance in synthetic chemistry (Kametani et al., 1971).

Development of Novel Heterocyclic Systems

The compound has been utilized in the development of novel heterocyclic systems. For example, a study described the liquid-phase route for combinatorial synthesis of novel substituted derivatives, demonstrating its utility in creating new heterocyclic systems (Kharchenko, Detistov, & Orlov, 2009).

Structural and Spectroscopic Analysis

Research involving this compound also extends to structural and spectroscopic analysis. Gein et al. (2017) synthesized N-Aryl derivatives and determined their structure through IR and NMR spectroscopy, showcasing its application in structural chemistry (Gein, Zamaraeva, Dmitriev, Nasakin, 2017).

Antiradical Activity Studies

The compound's derivatives have been studied for their antiradical activity. A reaction with chloroacetic acid derivatives produced tricyclic derivatives, and their antiradical activity was investigated, contributing to the understanding of its pharmacological potential (Kulakov, Talipov, Shulgau, & Seilkhanov, 2014).

Crystallographic Studies

Crystallographic studies have been conducted to understand the molecular and crystal structures of related compounds. For instance, Askerov et al. (2019) studied the crystal structure of a related compound, providing insights into its crystalline phase (Askerov, Magerramov, Osmanov, Baranov, Borisova, Samsonova, & Borisov, 2019).

properties

IUPAC Name

10-(2-methoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-12-17-13-8-4-6-10-15(13)23-19(12,2)21(18(24)20-17)14-9-5-7-11-16(14)22-3/h4-12,17H,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIOKWUHKABHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=CC=CC=C3OC1(N(C(=S)N2)C4=CC=CC=C4OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

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